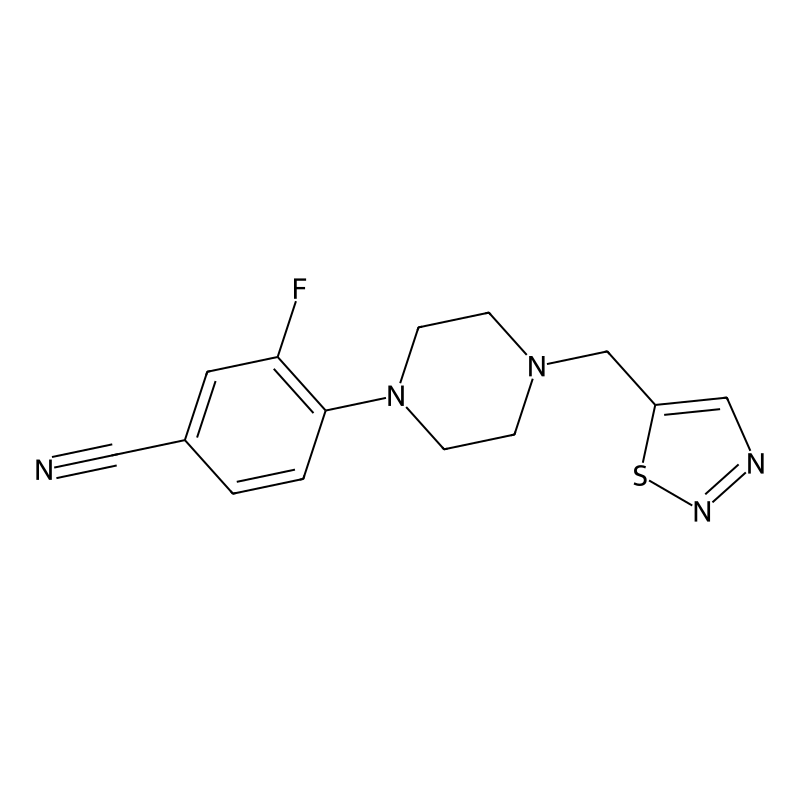

3-Fluoro-4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]benzonitrile

Catalog No.

S7335713

CAS No.

M.F

C14H14FN5S

M. Wt

303.36 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

3-Fluoro-4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]benzonitrile

IUPAC Name

3-fluoro-4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]benzonitrile

Molecular Formula

C14H14FN5S

Molecular Weight

303.36 g/mol

InChI

InChI=1S/C14H14FN5S/c15-13-7-11(8-16)1-2-14(13)20-5-3-19(4-6-20)10-12-9-17-18-21-12/h1-2,7,9H,3-6,10H2

InChI Key

MRQSQJHUVBINIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=NS2)C3=C(C=C(C=C3)C#N)F

3-Fluoro-4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]benzonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds. It is also known as FLM, and its molecular formula is C19H19FN6S. FLM is a derivative of benzonitrile and is used in numerous scientific applications due to its unique properties and characteristics. The compound was first synthesized and characterized in 2011 by Gopal Das et al.

The physical and chemical properties of FLM are critical factors that enable its unique properties and application in various fields of research and industry. FLM is a light-yellow powder that is insoluble in water and organic solvents. It is stable at room temperature and has a melting point of 223°C. FLM is a highly polar compound with a Log P value of 3.36. It has a pH value of 6.5 and can form strong hydrogen bonds due to its thiadiazole ring.

The synthesis and characterization of FLM are complex and challenging processes that require specific knowledge and expertise. FLM is synthesized by a multi-step process that involves the reaction of benzene-1,4-dinitrile with sodium methoxide and 2-aminomethylthiadiazole. The resulting intermediate product is then reacted with 3-fluorobenzoyl chloride in the presence of triethylamine to obtain the final product. The compound is characterized by various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

are essential for the accurate detection and quantification of FLM in various samples. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used analytical techniques for the detection and quantification of FLM in various samples. These methods have high accuracy and precision and can detect FLM up to a lower limit of 10 μg/mL.

FLM is known to possess various biological properties that make it useful in various scientific applications. It exhibits anti-cancer, antifungal, and antibacterial properties. The compound has shown significant activity against various cancer cell lines such as human colon, ovarian, and breast cancer cells. It has also demonstrated potent in vitro and in vivo antifungal activity against Candida albicans and Aspergillus niger. FLM has also shown moderate antibacterial activity against gram-positive bacteria.

Toxicity and safety are crucial factors that must be considered while using FLM in scientific experiments. The compound has a low toxicity profile as it has not shown any signs of acute toxicity or mortality in animal studies. However, prolonged exposure to FLM may lead to liver and kidney toxicity, and it can also cause damage to the central nervous system. Hence, it is essential to handle FLM cautiously and adopt necessary safety measures.

The unique properties of FLM make it useful in various scientific applications such as drug development, chemical synthesis, and material science. The compound is used as a building block for the synthesis of various drug candidates, including anti-cancer and antifungal agents. FLM is also used as a starting material for the synthesis of fluorinated benzonitrile derivatives. In material science, FLM is utilized for the preparation of fluorescent metal-organic frameworks.

There is ongoing research on the applications of FLM in various fields of research and industry. Researchers are exploring new methods for the synthesis of FLM and its derivatives. Furthermore, there is increasing interest in the applications of FLM in drug development, nanotechnology, and material science. Numerous studies are underway to explore the potential of FLM in these fields of research.

FLM has potential implications in various fields of research and industry. The compound can be useful in the development of novel anticancer and antifungal drugs. In material science, FLM can be utilized for the preparation of fluorescent metal-organic frameworks, which have numerous applications in sensing and imaging. Furthermore, the compound can be used as a starting material for the synthesis of fluorinated benzonitrile derivatives, which have potential applications in chemical synthesis.

There are limitations to the use of FLM in scientific applications. The compound is only restricted to specific fields of research and industry and cannot be used in certain applications. Hence, future research must focus on improving the properties and expanding the applications of FLM. The synthesis of novel derivatives and the development of efficient analytical methods would further enhance the potential of FLM in scientific applications.

- The development of new and efficient methods for the synthesis of FLM and its derivatives.

- Exploring the potential of FLM and its derivatives in emerging fields of research such as nanotechnology.

- Developing controlled release drug delivery systems utilizing FLM as a building block.

- Investigating the influence of FLM on biological systems on a molecular level.

- The use of FLM and its derivatives as potential imaging agents in material science and biological studies.

- The synthesis and characterization of novel metal-organic frameworks based on FLM and its derivatives.

- The utilization of FLM and its derivatives as prodrugs for targeted drug delivery.

- The development of green and sustainable methods for the synthesis of FLM.

- Improving the specificity and selectivity of analytical methods for the detection and quantification of FLM.

- Exploring the potential of FLM and its derivatives in emerging fields of research such as nanotechnology.

- Developing controlled release drug delivery systems utilizing FLM as a building block.

- Investigating the influence of FLM on biological systems on a molecular level.

- The use of FLM and its derivatives as potential imaging agents in material science and biological studies.

- The synthesis and characterization of novel metal-organic frameworks based on FLM and its derivatives.

- The utilization of FLM and its derivatives as prodrugs for targeted drug delivery.

- The development of green and sustainable methods for the synthesis of FLM.

- Improving the specificity and selectivity of analytical methods for the detection and quantification of FLM.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Exact Mass

303.09539480 g/mol

Monoisotopic Mass

303.09539480 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds